[(2,4-Dimethylphenyl)methyl](propan-2-yl)amine
Description
(2,4-Dimethylphenyl)methylamine is a secondary amine characterized by a 2,4-dimethylphenyl group attached via a methylene linker to a propan-2-ylamine moiety. The 2,4-dimethyl substitution on the aromatic ring introduces steric bulk and electron-donating effects, which may influence reactivity, pharmacokinetics, and intermolecular interactions compared to other substituted analogs .
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)13-8-12-6-5-10(3)7-11(12)4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRUHSJKFBPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-Dimethylphenyl)methylamine, also known as 2,4-Dimethylbenzylisopropylamine, is an organic compound characterized by a dimethylphenyl group attached to a propan-2-yl amine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of (2,4-Dimethylphenyl)methylamine is C₁₂H₁₉N, with a molecular weight of approximately 179.28 g/mol. The structural complexity of this compound allows for various interactions that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 179.28 g/mol |
| Functional Groups | Amine, Aromatic |
Biological Activities
Research indicates that (2,4-Dimethylphenyl)methylamine exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest that the compound may possess significant antibacterial properties against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro. The anti-inflammatory activity could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Anticancer Properties : Initial findings indicate that (2,4-Dimethylphenyl)methylamine may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Further studies are needed to elucidate the specific pathways involved.
- Neurotransmitter Interaction : There is evidence suggesting that the compound interacts with neurotransmitter systems, particularly those involving monoamines. This interaction may contribute to its potential as a CNS stimulant.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and provided insights applicable to (2,4-Dimethylphenyl)methylamine:
- A study on related amines demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.
- In vivo assays have shown that compounds structurally similar to (2,4-Dimethylphenyl)methylamine can effectively reduce tumor size in xenograft models when administered at specific dosages .
The precise mechanism of action for (2,4-Dimethylphenyl)methylamine remains under investigation. However, it is hypothesized that the compound interacts with various biological targets such as:
- Enzymes : Inhibition of enzymes involved in inflammatory pathways.
- Receptors : Modulation of neurotransmitter receptors leading to potential CNS effects.
Further pharmacological studies are required to clarify these interactions and their implications for therapeutic applications.
Comparison with Similar Compounds
The following analysis compares (2,4-dimethylphenyl)methylamine with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
| Compound Name | Substituents on Aromatic Ring | Molecular Formula | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| (2,4-Difluorophenyl)methylamine | 2,4-difluoro | C10H13F2N | Higher polarity due to electron-withdrawing F; predicted CCS (Ų): 140.7 ([M+H]+) . | |
| (2,4,5-Trimethoxyphenyl)methylamine | 2,4,5-trimethoxy | C13H21NO3 | Increased hydrogen bonding capacity from methoxy groups; used in screening libraries . | |
| {[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine | Biphenyl + 2-methoxy | C17H21NO | Extended conjugation for materials science; SMILES: CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2OC . | |
| {[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine | Thiophene + 4-methyl | C15H19NS | Heterocyclic incorporation for tunable electronic properties; molecular weight: 245.4 g/mol . | |
| N-((2,4-Dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine | 2,4-dimethyl + naphthalene | C22H25N | Chiral resolution demonstrated via UPC2; potential for asymmetric synthesis . |
Key Observations :
- Electron-donating vs. withdrawing groups : Methyl groups (target compound) enhance lipophilicity and steric hindrance compared to fluorine (electron-withdrawing) or methoxy (polar) substituents. This impacts solubility, bioavailability, and binding affinity in biological systems .
Physicochemical Properties
- Collision Cross Section (CCS): The difluoro analog (C10H13F2N) has a predicted CCS of 140.7 Ų for [M+H]+, while methoxy-substituted analogs (e.g., C13H21NO3) likely exhibit higher CCS due to increased molecular volume . The target compound’s methyl groups may yield intermediate CCS values.
- Hydrogen bonding : Methoxy and amine groups enhance hydrogen-bonding capacity, influencing solubility and receptor interactions compared to the hydrophobic methyl-substituted target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
